molecular formula C46H56N10O15S2 B13849723 Piperacillin Thiazolamide Dimer

Piperacillin Thiazolamide Dimer

Cat. No.: B13849723
M. Wt: 1053.1 g/mol
InChI Key: JZPIEHSTAJLWMP-WGFJGCAFSA-N
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Description

Piperacillin Thiazolamide Dimer is a derivative of Piperacillin, a broad-spectrum semi-synthetic antibiotic related to Penicillin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperacillin Thiazolamide Dimer involves the reaction of Piperacillin with Thiazolamide derivatives. One efficient method includes the use of a one-pot multicomponent procedure where 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one reacts with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Piperacillin Thiazolamide Dimer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the thiazole ring, leading to different structural analogs.

    Substitution: Substitution reactions, particularly at the thiazole ring, can introduce various functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various Piperacillin Thiazolamide derivatives with modified antibacterial and pharmacological properties .

Scientific Research Applications

Piperacillin Thiazolamide Dimer has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of novel antibiotics and antimicrobial agents.

    Biology: Studied for its potential to inhibit bacterial growth and biofilm formation.

    Medicine: Investigated for its efficacy in treating infections caused by resistant bacterial strains.

    Industry: Utilized in the development of new materials with antimicrobial properties

Mechanism of Action

The mechanism of action of Piperacillin Thiazolamide Dimer involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis. As a result, bacterial cells eventually lyse due to the ongoing activity of cell wall autolytic enzymes .

Comparison with Similar Compounds

    Piperacillin: A broad-spectrum antibiotic used in combination with tazobactam.

    Thiazolamide Derivatives: Compounds containing thiazole rings with various biological activities, including antimicrobial and antifungal properties

Uniqueness: Piperacillin Thiazolamide Dimer stands out due to its combined structural features, which enhance its antibacterial efficacy and broaden its spectrum of activity.

Properties

Molecular Formula

C46H56N10O15S2

Molecular Weight

1053.1 g/mol

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-3-[(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C46H56N10O15S2/c1-7-52-19-21-54(37(62)35(52)60)43(70)49-25(23-15-11-9-12-16-23)31(57)47-27(40(64)65)33-51-29(45(3,4)72-33)34(59)56-30(42(68)69)46(5,6)73-39(56)28(41(66)67)48-32(58)26(24-17-13-10-14-18-24)50-44(71)55-22-20-53(8-2)36(61)38(55)63/h9-18,25-30,33,39,51H,7-8,19-22H2,1-6H3,(H,47,57)(H,48,58)(H,49,70)(H,50,71)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27+,28+,29+,30+,33-,39-/m1/s1

InChI Key

JZPIEHSTAJLWMP-WGFJGCAFSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)N4[C@H](SC([C@@H]4C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)[C@@H](C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)N4C(SC(C4C(=O)O)(C)C)C(C(=O)O)NC(=O)C(C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O

Origin of Product

United States

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